Crotonoside
Overview
Description
Crotonoside is a purine nucleoside.
This compound is a natural product found in Croton tiglium with data available.
Mechanism of Action
Target of Action
Crotonoside, also known as 2-Hydroxyadenosine, is a guanosine analog that primarily targets tyrosine kinases and Fms-like tyrosine kinase 3 (FLT3) . It also interacts with Histone Deacetylase 3 and 6 (HDAC3/6) . These targets play crucial roles in cell signaling, growth, and differentiation.
Mode of Action
This compound acts as a potent inhibitor of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades. It also inhibits FLT3 and HDAC3/6 . FLT3 is a receptor tyrosine kinase, mutations of which are associated with acute myeloid leukemia (AML). HDAC3/6 are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid, affecting gene expression.
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits FLT3 signaling, leading to cell cycle arrest in the G0/G1 phase and apoptosis . It also suppresses the expression of HDAC3 and HDAC6 without altering the expression of other HDAC isoforms . This results in the modulation of the HDAC3/NF-κB-p65 and HDAC6/c-Myc signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound have been studied, and it has been found that the response to this compound is dose disproportional to the maximum plasma concentration and the area under the time–concentration curve in plasma over the range of 12.5-50.0 mg/kg . After intravenous administration, this compound is highly distributed in tissues .
Result of Action
The action of this compound leads to significant molecular and cellular effects. In vitro, this compound exhibited selective inhibition in AML cells . In vivo, this compound treatment at 70 and 35 mg/kg/d produced significant AML tumor inhibition rates of 93.5% and 73.6%, respectively . It also remarkably improved clinical arthritic symptoms in a collagen-induced arthritic (CIA) mouse model .
Biochemical Analysis
Biochemical Properties
Crotonoside has been reported to be a potent tyrosine kinase inhibitor with immunosuppressive effects on immune cells . It interacts with enzymes such as Fms-like tyrosine kinase 3 (Flt3) and HDAC3/6 . The nature of these interactions involves the inhibition of these enzymes, leading to various biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in acute myeloid leukemia (AML) cells, this compound treatment leads to a significant inhibition of Flt3 signaling, cell cycle arrest in G0/G1 phase, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to selectively suppress the expression of HDAC3 and HDAC6 without altering the expression of other HDAC isoforms .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits selective inhibition in AML cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in vivo, this compound treatment at 70 and 35 mg/kg/d produced significant AML tumor inhibition rates of 93.5% and 73.6%, respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor for histone lysine crotonylation (Kcr), a process that is regulated by enzymes such as GCDH and ECHS1 .
Properties
IUPAC Name |
6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKUYHXYGGJMLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939474 | |
Record name | 6-Amino-9-pentofuranosyl-9H-purin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818-71-9 | |
Record name | Crotonoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-9-pentofuranosyl-9H-purin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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